tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate
Overview
Description
“tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” is a complex compound with the molecular formula C24H33N3O2 and a molecular weight of 395.54 . It is used for research purposes .
Synthesis Analysis
The synthesis of carbamates like “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” can be achieved through amination or rearrangement . Palladium-catalyzed cross-coupling reactions have been used in the synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The molecular structure of “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” include a molecular weight of 395.54 . More specific properties such as boiling point, density, and refractive index are not available in the search results.Scientific Research Applications
Crystallography and Molecular Structure : The compound is an example of trisubstituted pyrrolidin-2-one, which has been studied for its molecular structure and crystallography. The compound exhibits intramolecular hydrogen bonding, which is crucial for its stability and reactivity (Weber et al., 1995).
Genotoxicity Studies : Research has been conducted to evaluate the genotoxic effects of similar chemical compounds in human lymphocytes. These studies are critical in understanding the potential health impacts of exposure to these chemicals (Chen et al., 2008).
Pharmacology and Drug Development : The compound's derivatives have been studied in the context of drug development, particularly as ligands for receptors like the histamine H4 receptor. Such studies are crucial for developing new pharmaceuticals (Altenbach et al., 2008).
Green Chemistry Applications : The compound's derivatives have been explored for their role in green chemistry, particularly in catalytic systems for the oxidation of organic compounds. This research is significant for developing environmentally friendly chemical processes (Zhang et al., 2009).
Organic Synthesis and Chemical Reactions : The compound has been studied for its ability to undergo metalation and reaction with electrophiles, which is crucial for the synthesis of various organic compounds (Sieburth et al., 1996).
Fluorescent Sensory Materials : Derivatives of the compound have been used in the development of fluorescent sensory materials for detecting volatile acid vapors. This application is significant in the field of chemical sensing and detection (Sun et al., 2015).
Safety And Hazards
The safety data sheet for “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
tert-butyl N-methyl-N-[4-[(3-pyridin-4-ylphenyl)methylamino]cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-24(2,3)29-23(28)27(4)22-10-8-21(9-11-22)26-17-18-6-5-7-20(16-18)19-12-14-25-15-13-19/h5-7,12-16,21-22,26H,8-11,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSOJAALCCJCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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